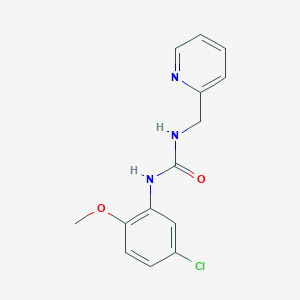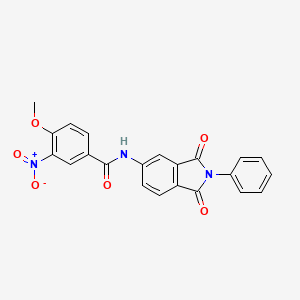
N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)urea
Overview
Description
N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)urea, commonly known as CMU, is a small molecule that has been extensively studied for its potential therapeutic applications. CMU is a urea derivative that has been shown to have a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of CMU is not fully understood. However, it has been proposed that CMU may act by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. CMU may also act by inhibiting the activity of the enzyme protein kinase C, which is involved in signal transduction pathways.
Biochemical and Physiological Effects:
CMU has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and inhibit tumor growth in animal models of cancer. CMU has also been shown to inhibit the replication of the hepatitis B virus and herpes simplex virus. In addition, it has been shown to reduce inflammation in animal models of inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using CMU in lab experiments is its wide range of biological activities. CMU has been shown to have antitumor, antiviral, and anti-inflammatory effects, making it a versatile tool for studying various biological processes. However, one limitation of using CMU in lab experiments is its potential toxicity. CMU has been shown to have cytotoxic effects on normal cells, as well as cancer cells. Therefore, caution must be exercised when using CMU in lab experiments.
Future Directions
There are several future directions for the study of CMU. One direction is the development of more potent and selective analogs of CMU. Another direction is the study of the molecular mechanism of action of CMU. Understanding the molecular mechanism of action of CMU could lead to the development of more effective therapeutic agents. Additionally, the potential use of CMU in combination with other therapeutic agents should be explored. Finally, the potential use of CMU in the treatment of other diseases, such as viral infections and inflammatory disorders, should be investigated.
Synthesis Methods
The synthesis of CMU involves the reaction of 5-chloro-2-methoxyaniline with 2-pyridinecarboxaldehyde in the presence of sodium methoxide and methanol. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and urea to yield the final product, CMU.
Scientific Research Applications
CMU has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor effects in various cancer cell lines, including breast, lung, and prostate cancer. CMU has also been shown to have antiviral activity against the hepatitis B virus and herpes simplex virus. In addition, it has been shown to have anti-inflammatory effects in animal models of inflammation.
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(pyridin-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-20-13-6-5-10(15)8-12(13)18-14(19)17-9-11-4-2-3-7-16-11/h2-8H,9H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIMITUWGNTAJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301323923 | |
| Record name | 1-(5-chloro-2-methoxyphenyl)-3-(pyridin-2-ylmethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301323923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49823886 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
196868-99-2 | |
| Record name | 1-(5-chloro-2-methoxyphenyl)-3-(pyridin-2-ylmethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301323923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(3-chlorophenyl)-4-[1-(3-pyridinylmethyl)-3-piperidinyl]piperazine](/img/structure/B6028750.png)
![2-(2-{[ethyl({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B6028763.png)
![(3'R*,4'R*)-1'-{[1-(2-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidine-3',4-diol](/img/structure/B6028764.png)
![({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B6028771.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B6028778.png)
![1-[2-(allyloxy)phenyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6028785.png)

![N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B6028794.png)

![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-3-thiophenecarboxamide](/img/structure/B6028807.png)
![3-(2-chlorophenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B6028817.png)
![5-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone]](/img/structure/B6028824.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6028825.png)